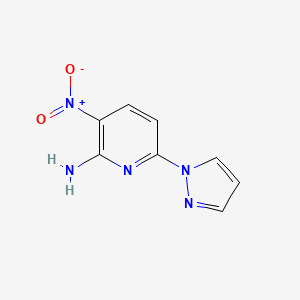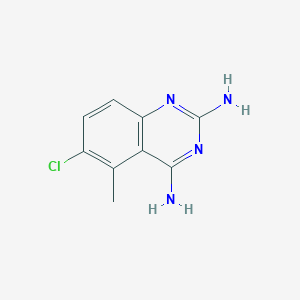
6-Chloro-5-methylquinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methylquinazoline-2,4-diamine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which consists of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with amides or amines. One common method is the Niementowski synthesis, where anthranilic acid is treated with formamide under acidic conditions to yield quinazoline derivatives
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the use of metal catalysts to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce the chlorine and methyl groups .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups .
Aplicaciones Científicas De Investigación
6-Chloro-5-methylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-methylquinazoline: Lacks the diamine groups but shares the quinazoline core.
5-Methylquinazoline-2,4-diamine: Similar structure but without the chlorine atom.
6-Phenylquinazoline-2,4-diamine: Contains a phenyl group instead of a chlorine atom.
Uniqueness
6-Chloro-5-methylquinazoline-2,4-diamine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
63770-43-4 |
|---|---|
Fórmula molecular |
C9H9ClN4 |
Peso molecular |
208.65 g/mol |
Nombre IUPAC |
6-chloro-5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14) |
Clave InChI |
NHLMUZZILBPPDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


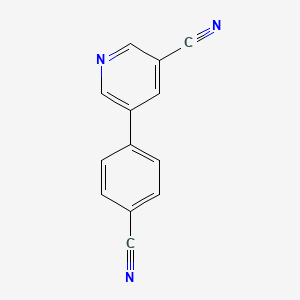
![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)
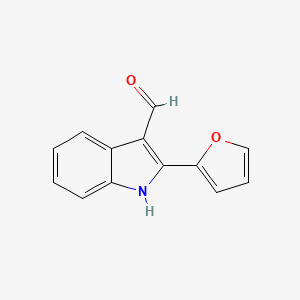


![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
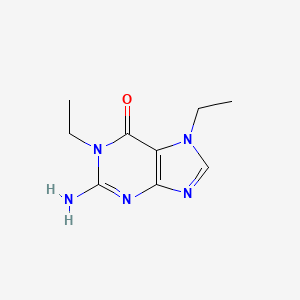



![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

